molecular formula C26H22ClN3O3S B2841047 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide CAS No. 893930-57-9

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide

Cat. No. B2841047
CAS RN: 893930-57-9
M. Wt: 491.99
InChI Key: XLFWOYDZSTVYRT-UHFFFAOYSA-N
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Description

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide is a useful research compound. Its molecular formula is C26H22ClN3O3S and its molecular weight is 491.99. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide and its derivatives have been studied for their corrosion inhibition properties. Specifically, compounds like CPTQ and DPTQ, which are structurally similar, have shown significant inhibition efficiency for mild steel in acidic environments. These compounds act as mixed-type inhibitors and have been characterized using various spectroscopic methods, highlighting their potential in corrosion prevention applications (Saraswat & Yadav, 2020).

Structural and Chemical Analysis

Research has focused on the structural and chemical properties of similar compounds. For example, the synthesis and study of 3-aryl-5-cyanopyrazolo[3,4-b]pyridines provide insights into their chemical behavior and potential applications. These studies include NMR solution studies and X-ray diffraction, contributing to a deeper understanding of these compounds' molecular structures (Quiroga et al., 1999).

Computational Design and Analysis

There's significant interest in the computational design and analysis of pyrazole derivatives, including those similar to this compound. Such studies assist in understanding their interactions with biological systems and potential as drug candidates. Computational predictions and simulations are crucial for identifying drug properties and understanding their broader functions (Singh et al., 2009).

Antimicrobial and Antitubercular Activities

Compounds structurally related to this compound have been investigated for their antimicrobial properties. For example, some pyrazoles and thieno[2,3-c]pyrazoles have demonstrated significant in vitro antibacterial and antifungal activity, highlighting their potential in medical applications (Bakhite et al., 2000).

Antioxidant Properties and Toxicity Reduction

There is also research exploring the antioxidant properties and toxicity reduction potential of pyrazolecarboxamide derivatives. These studies aim to understand how these compounds can protect against oxidative stress and DNA damage, as seen in studies involving African catfish (Soliman et al., 2019).

properties

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c27-20-11-13-21(14-12-20)30-26(23-16-34(32,33)17-24(23)29-30)28-25(31)15-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFWOYDZSTVYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.